5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
Nuclear Magnetic Resonance (NMR)
The proton and carbon NMR spectra of this compound can be extrapolated from structurally related compounds. For example:
- Phenylsulfonyl group : Aromatic protons typically resonate between δ 7.3–7.8 ppm (multiplet).
- Methoxymethyl group : The OCH₂O protons appear as a singlet at δ 3.3–3.8 ppm, while the methoxy methyl group resonates at δ 3.2–3.5 ppm.
- Hydroxyl group : A broad singlet around δ 10–12 ppm, consistent with phenolic or enolic OH protons.
Carbon-13 NMR would reveal:
- Pyrazolo[1,5-a]pyrimidine core : Signals for carbons in the aromatic region (δ 140–160 ppm) and the hydroxyl-bearing carbon at δ 150–160 ppm.
- Phenylsulfonyl carbons : Deshielded aromatic carbons at δ 128–135 ppm and the sulfonyl-linked carbon at δ 145–150 ppm.
Table 2: Predicted NMR Data for this compound
| Proton Environment | δ (1H NMR) | δ (13C NMR) |
|---|---|---|
| Phenylsulfonyl aromatic | 7.3–7.8 | 128–135 |
| Methoxymethyl OCH₂O | 3.3–3.8 | 60–65 |
| Methoxy methyl (OCH₃) | 3.2–3.5 | 50–55 |
| Hydroxyl (OH) | 10–12 | 150–160 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
- IR : Strong sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and a broad OH stretch at 3200–3600 cm⁻¹.
- UV-Vis : Absorption maxima in the 250–300 nm range due to π→π* transitions in the conjugated pyrazolo[1,5-a]pyrimidine system, with possible red-shifting from electron-withdrawing substituents.
Computational Chemistry Insights: DFT-Based Molecular Orbital Analysis
Density Functional Theory (DFT) studies on pyrazolo[1,5-a]pyrimidine derivatives provide insights into electronic structure and reactivity. For this compound, key computational findings include:
- Electron Density Distribution : The phenylsulfonyl group withdraws electron density from the pyrimidine ring, increasing the electrophilicity of the core. This effect is mitigated by the electron-donating methoxymethyl group at position 5.
- Molecular Orbital Analysis :
- Dipole Moment : Estimated to be moderate (5–7 Debye) due to the polar sulfonyl and hydroxyl groups, with a dipole aligned along the pyrimidine-sulfonyl axis.
Table 3: Predicted Computational Parameters
| Parameter | Value (Hypothetical) | Basis Set |
|---|---|---|
| HOMO Energy (eV) | -9.0–-8.5 | B3LYP/6-31G** |
| LUMO Energy (eV) | -1.5–-1.0 | B3LYP/6-31G** |
| Dipole Moment (Debye) | 5.0–7.0 | B3LYP/6-31G** |
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLUNYHDQMHMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of aminopyrazoles with various alkynes. One green synthetic approach involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media under ultrasonic irradiation. This method minimizes environmental impact and provides good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. Specifically, 5-(methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol has been investigated for its ability to inhibit FLT3-ITD mutations associated with acute myeloid leukemia (AML). Research indicates that compounds derived from this scaffold can effectively inhibit FLT3 signaling pathways, which are crucial for the proliferation of AML cells. For instance, a study reported that certain derivatives displayed IC50 values as low as 0.4 nM against FLT3-ITD mutations, indicating strong antiproliferative effects on AML cell lines .
Enzyme Inhibition
The compound has also been noted for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various enzymes involved in cancer progression and other diseases. For example, some derivatives have shown effectiveness in inhibiting thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis . The inhibition of TP can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Neurological Applications
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives may have applications in treating central nervous system disorders. These compounds have been studied for their potential effects on conditions such as schizophrenia and depression due to their ability to modulate neurotransmitter systems . The structural modifications in compounds like this compound can enhance their efficacy as neuroprotective agents.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological properties. Studies have shown that variations in substituents at different positions on the pyrazolo ring can significantly affect biological activity . For instance, the size and electronic properties of substituents can influence the binding affinity to target proteins, which is essential for drug design.
Synthesis and Functionalization
The synthesis of this compound and its derivatives has been extensively documented. Various synthetic routes have been developed to enhance yield and purity while allowing for further functionalization . This flexibility in synthesis enables researchers to create a library of compounds with tailored properties for specific therapeutic targets.
| Compound Name | Target | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Compound 17 | FLT3-ITD | 0.4 | Antiproliferative |
| Compound 19 | FLT3 D835Y | 0.3 | Antiproliferative |
| Compound X | Thymidine Phosphorylase | TBD | Tumor Growth Inhibition |
Case Study: FLT3 Inhibition in AML
A notable case study involved the evaluation of several pyrazolo[1,5-a]pyrimidine derivatives against AML cell lines exhibiting FLT3 mutations. The study found that specific structural modifications led to enhanced selectivity and potency against resistant mutations such as FLT3 D835Y. The results underscored the importance of SAR in developing effective treatments for AML .
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as an AHR antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological processes such as immune response and metabolic adaptation . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Substituent Effects
Key structural variations among analogues include substituents at positions 3, 5, and 7, which influence physicochemical properties and bioactivity.
Table 1: Substituent Comparison of Selected Analogues
Key Observations
Position 3 Substituents: The phenylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to 4-methoxyphenyl (9j) or 4-fluorophenyl (7c). This may enhance binding to targets like serotonin 5-HT₆ receptors, as seen in sulfonyl-containing analogues .
Position 5 Substituents :
- The methoxymethyl group in the target compound increases hydrophilicity compared to phenyl (9j) or methyl (7c) groups. This could improve bioavailability.
- Methyl groups (7c, 23) offer simplicity in synthesis but may reduce metabolic stability.
Position 7 Modifications :
- The hydroxyl group (–OH) in the target compound enables tautomerism between pyrimidin-7-ol and pyrimidin-7(4H)-one forms, as confirmed by NMR studies . This contrasts with ketone (=O) derivatives (9j), which lack hydrogen-bonding capacity. – Amine derivatives (23) at position 7 show enhanced receptor affinity, as seen in aryl hydrocarbon ligands .
Biological Activity
5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological potential. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under investigation, this compound, has shown promise in various preclinical studies.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of protein kinases involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). In one study, derivatives exhibited IC50 values as low as 0.4 nM against FLT3-ITD, demonstrating potent antiproliferative activity against AML cell lines .
Antimicrobial and Antiparasitic Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been associated with antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. One compound from the series showed an IC50 of 31 μM against P. falciparum, indicating moderate activity . Additionally, pyrazolo[1,5-a]pyrimidines have displayed antibacterial activity against Mycobacterium tuberculosis and antileishmanial effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. The presence and position of substituents significantly influence the potency and selectivity of these compounds. For example:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxymethyl | 5 | Enhances solubility |
| Phenylsulfonyl | 3 | Increases kinase inhibition |
| Hydroxyl | 7 | Affects binding affinity |
The SAR analysis suggests that modifications at position 3 and 7 can lead to enhanced biological activities by improving interactions with target proteins .
The mechanisms through which pyrazolo[1,5-a]pyrimidines exert their biological effects are varied:
- Kinase Inhibition : Many derivatives act as selective inhibitors of various kinases involved in cancer signaling pathways.
- Membrane Interaction : Some compounds inhibit membrane-bound enzymes like pyrophosphatases in protozoan parasites .
- Antiviral Activity : Certain derivatives have shown potential against viral infections by interfering with viral replication processes.
Case Study 1: FLT3 Inhibition in AML
A study focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives for FLT3 inhibition demonstrated that specific substitutions could lead to significant reductions in cell proliferation in AML models. Compounds with IC50 values below 0.5 nM were identified as promising candidates for further development .
Case Study 2: Antimalarial Activity
Another investigation into the antimalarial properties revealed that a derivative exhibited notable activity against P. falciparum, with an IC50 value indicating effective inhibition without significant cytotoxicity to human cells . This highlights the potential for these compounds in developing new antimalarial therapies.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol?
Methodological Answer: The synthesis typically involves a cyclocondensation reaction between 3-aminopyrazole derivatives and biselectrophilic reagents (e.g., β-dicarbonyl compounds or β-enaminones) to form the fused pyrazolo-pyrimidine core . Subsequent functionalization steps include:
- Sulfonylation : Introducing phenylsulfonyl groups via nucleophilic substitution or coupling reactions.
- Methoxymethylation : Alkylation or etherification to attach the methoxymethyl group at position 5.
Key purification methods involve recrystallization (ethanol or dioxane) and column chromatography. Yields range from 62–70% , depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.29–7.37 ppm for phenyl groups) and carbon frameworks .
- IR Spectroscopy : Confirms functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and substituent orientation (e.g., spatial proximity of H-3 and CH₂ groups) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Methodological Answer: Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity for substitution reactions .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) improve sulfonylation efficiency .
- Temperature Control : Reflux (120°C) accelerates cyclocondensation but may require shorter durations to avoid decomposition .
- Purification : Gradient recrystallization (e.g., ethanol to dioxane) minimizes impurities .
Q. What strategies are recommended for analyzing contradictory data in the characterization of substituent effects?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
- Crystallographic Resolution : Use single-crystal X-ray diffraction to confirm regiochemistry when spectral data conflicts .
- Isotopic Labeling : Track reaction pathways (e.g., deuterated reagents in MS to identify fragmentation patterns) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Systematically modify groups (e.g., phenylsulfonyl vs. methylsulfonyl) to assess impact on enzyme inhibition .
- Biological Assays : Test against target proteins (e.g., kinases or phosphodiesterases) using IC₅₀ measurements .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis using identical reagents and conditions .
- Impurity Profiling : Use HPLC-MS to detect byproducts affecting melting points .
- Standardization : Calibrate instruments with reference compounds (e.g., known pyrazolo-pyrimidine derivatives) .
Methodology Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Effect on Yield/Selectivity | Evidence Source |
|---|---|---|
| Solvent (DMF) | ↑ Nucleophilicity for substitution | |
| Temperature (120°C) | Accelerates cyclocondensation | |
| Catalyst (K₂CO₃) | Improves sulfonylation efficiency |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Diagnostic Feature | Example Data | Evidence Source |
|---|---|---|---|
| 1H NMR | Aromatic protons (δ 7.29–7.37 ppm) | ||
| IR | S=O stretch (~1350 cm⁻¹) | ||
| X-ray Crystallography | Confirms substituent orientation | Bond length: 1.35 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
